molecular formula C21H27N3O6S B4117140 2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide

2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide

Cat. No. B4117140
M. Wt: 449.5 g/mol
InChI Key: PQDQXAMNYYLSNX-UHFFFAOYSA-N
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Description

2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential use in the treatment of cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body, which can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide has significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide in lab experiments is its potential as a novel therapeutic agent. Its anti-inflammatory and analgesic properties make it an attractive candidate for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide. One direction is to further investigate its potential use in the treatment of cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective therapeutic agents. Additionally, future research could focus on optimizing the synthesis method of this compound to increase its yield and purity.

properties

IUPAC Name

2-[[2-(3,4-dimethoxy-N-methylsulfonylanilino)acetyl]amino]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O6S/c1-5-12-22-21(26)16-8-6-7-9-17(16)23-20(25)14-24(31(4,27)28)15-10-11-18(29-2)19(13-15)30-3/h6-11,13H,5,12,14H2,1-4H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDQXAMNYYLSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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